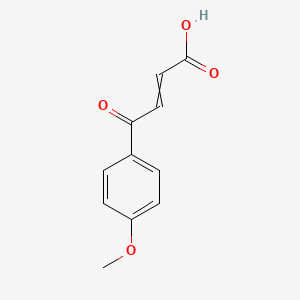
4-(4-methoxyphenyl)-4-oxobut-2-enoic acid
Descripción general
Descripción
4-(4-methoxyphenyl)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butenoic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-4-oxobut-2-enoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-methoxyphenyl)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) is commonly used for oxidation reactions.
Reducing Agents: Various reducing agents can be used, depending on the specific reaction conditions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions may produce various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-(4-methoxyphenyl)-4-oxobut-2-enoic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(4-methoxyphenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as a chemical chaperone, ameliorating unfolded proteins and suppressing their aggregation, which results in protective effects against endoplasmic reticulum stress-induced neuronal cell death . Additionally, it exhibits inhibitory activity against histone deacetylases (HDACs), which play a role in gene expression regulation .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenylacetic acid: This compound shares the methoxyphenyl structure but differs in its acetic acid moiety.
4-Methoxyphenylboronic acid: This compound contains a boronic acid group instead of the butenoic acid structure.
Uniqueness
4-(4-methoxyphenyl)-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C11H10O4 |
|---|---|
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
4-(4-methoxyphenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H10O4/c1-15-9-4-2-8(3-5-9)10(12)6-7-11(13)14/h2-7H,1H3,(H,13,14) |
Clave InChI |
WORYXBDHTBWLLL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)C=CC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













